Biotin-PEG2-Amine
Overview
Description
Biotin-PEG2-Amine is a water-soluble biotin compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine . This compound is used for conjugation via EDC and other crosslinker methods . The amine group can be coupled to carboxyl groups or 5′-phosphate groups to form stable amide bonds .
Synthesis Analysis
The primary amines of these pegylated biotin reagents can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC . EDC activates carboxyl groups to bind to the—NH2 group of the amino-biotin, forming an amide bond .Molecular Structure Analysis
The molecular formula of Biotin-PEG2-Amine is C16H30N4O4S . It contains a biotin molecule, a PEG spacer, and a terminal primary amine .Chemical Reactions Analysis
The primary amines of these pegylated biotin reagents can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC . EDC activates carboxyl groups to bind to the—NH2 group of the amino-biotin, forming an amide bond .Physical And Chemical Properties Analysis
Biotin-PEG2-Amine is a white to off-white solid . It has a molecular weight of 374.50 and is highly soluble in water .Scientific Research Applications
“Biotin-PEG2-Amine” is a water-soluble pegylated biotin derivative . It’s used as a linker in biotechnology and molecular biology applications . This compound allows specific compounds to be attached to proteins or antibodies .
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Biotinylation : Biotin-PEG2-Amine is used to label molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .
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Amine-activated : The primary amine of Biotin-PEG2-Amine can be crosslinked to proteins and material surfaces using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and other crosslinkers .
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Pegylated : The polyethylene glycol (PEG) groups in the spacer arm enhance the water solubility of biotinylated molecules .
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Medium length : The spacer arm (total length added to the target) is 20.4 angstroms .
The primary amines of these pegylated biotin reagents can be conjugated to carboxyl groups on carboxy termini, aspartate residues or glutamate residues using EDC . EDC activates carboxyl groups to bind to the—NH2 group of the amino-biotin, forming an amide bond .
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Protein Labeling : Biotin-PEG2-Amine can be used to biotinylate antibodies or other proteins for use in protein methods . This is particularly useful in assays or affinity purification methods involving avidin or streptavidin probes and resins .
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Thiol-Reactive : Biotin-PEG2-Amine can react with sulfhydryls (-SH), such as the side-chain of cysteine © . This allows for specific labeling of proteins at cysteine residues .
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Iodoacetyl-Activated : Biotin-PEG2-Amine can perform reactions in the dark at pH 7.5 to 8.5 in Tris or borate buffer . This is useful for labeling proteins in specific conditions .
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Maleimide-Activated : Biotin-PEG2-Amine can perform reactions at pH 6.5 to 7.5 in buffers such as PBS . This allows for specific labeling of proteins at certain pH levels .
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Pegylated : The spacer arm contains a hydrophilic, 2-unit, polyethylene glycol (PEG) group . This enhances the water solubility of biotinylated molecules .
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Crosslinking : Biotin-PEG2-Amine can be used as a crosslinker . This allows to attach specific compounds to proteins or to antibodies . A common use of Biotin-PEG2-Amine is to use EDC and crosslink the amine in the Biotin-PEG2-Amine to carboxyl groups on protein residues that are either aspartate or glutamate or the carboxy-terminus of proteins .
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Labeling Red Cells : Biotin-PEG2-Amine can be used to label red cells, which in turn allows for the detection of these labeled cells in small samples using flow cytometry .
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Iodoacetyl-Activated : Biotin-PEG2-Amine can perform reactions in the dark at pH 7.5 to 8.5 in Tris or borate buffer . This is useful for labeling proteins in specific conditions .
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Maleimide-Activated : Biotin-PEG2-Amine can perform reactions at pH 6.5 to 7.5 in buffers such as PBS . This allows for specific labeling of proteins at certain pH levels .
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Crosslinking : Biotin-PEG2-Amine can be used as a crosslinker . This allows to attach specific compounds to proteins or to antibodies . A common use of Biotin-PEG2-Amine is to use EDC and crosslink the amine in the Biotin-PEG2-Amine to carboxyl groups on protein residues that are either aspartate or glutamate or the carboxy-terminus of proteins .
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Protein Labeling : Biotin-PEG2-Amine can be used to biotinylate antibodies or other proteins for use in protein methods . This is particularly useful in assays or affinity purification methods involving avidin or streptavidin probes and resins .
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Thiol-Reactive : Biotin-PEG2-Amine can react with sulfhydryls (-SH), such as the side-chain of cysteine © . This allows for specific labeling of proteins at cysteine residues .
Future Directions
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4S/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISPDYGRSGXME-YDHLFZDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4S | |
Record name | Biotin PEG2 amine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Biotin_PEG2_amine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030316 | |
Record name | Biotin PEG2 amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG2-Amine | |
CAS RN |
138529-46-1 | |
Record name | (+)-Biotinyl-3,6-dioxaoctanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138529-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biotin PEG2 amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138529461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biotin PEG2 amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIOTIN PEG2 AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M6KM3UCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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